

Spectroscopic Profile of (5-Bromopyridin-2-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(5-Bromopyridin-2-yl)methanamine** ($C_6H_7BrN_2$), a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis of closely related analogues, namely 2-Amino-5-bromopyridine and 2-Amino-5-bromo-4-methylpyridine, to infer the expected spectroscopic characteristics. This guide also includes detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, which are crucial for the structural elucidation and characterization of novel compounds.

Predicted and Analogous Spectroscopic Data

The following tables summarize the available predicted and experimental spectroscopic data for **(5-Bromopyridin-2-yl)methanamine** and its analogues. This comparative presentation allows for the estimation of expected spectral features for the target compound.

Table 1: Mass Spectrometry Data

Compound	Ion [M+H] ⁺ (Predicted m/z)	Key Fragmentation (Predicted)
(5-Bromopyridin-2-yl)methanamine	186.9865	Loss of NH ₃ , Br

Predicted data provides a theoretical mass-to-charge ratio which is invaluable for initial identification in mass spectrometry analysis.

Table 2: Infrared (IR) Spectroscopy Data for Analogous Compounds

Compound	Key Vibrational Frequencies (cm ⁻¹)	Functional Group Assignment
2-Amino-5-bromo-4-methylpyridine	~3400-3200	N-H stretching (amine)
~1600-1450	C=C and C=N stretching (pyridine ring)	
~1300-1000	C-N stretching	
~800-600	C-Br stretching	
2-Amino-5-bromopyridine	Similar to the 4-methyl analogue	

The IR spectrum is critical for identifying the presence of key functional groups within a molecule.^[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organic compounds and can be adapted for **(5-Bromopyridin-2-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Ensure the solution is clear and free of particulate matter.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: Typically 0-200 ppm.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used for amines to observe the $[M+H]^+$ ion.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Fragmentor Voltage: Can be varied to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):[\[1\]](#)

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[\[1\]](#)
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[\[1\]](#)

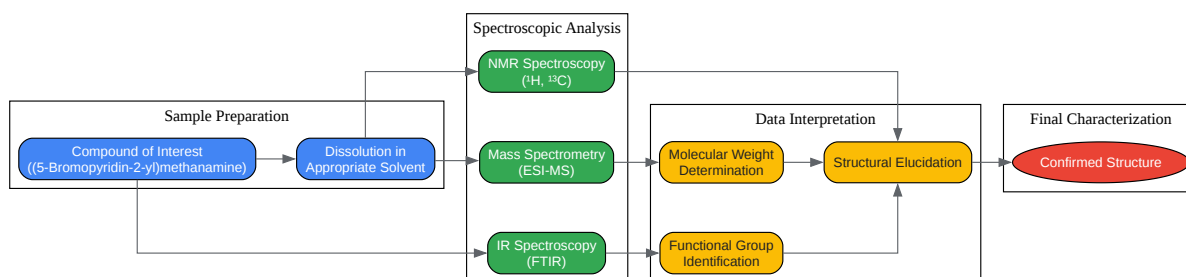
Data Acquisition:[\[1\]](#)

- Spectral Range: 4000-400 cm^{-1} .[\[1\]](#)
- Resolution: 4 cm^{-1} .[\[1\]](#)

- Number of Scans: 16-32 scans.[1]
- Background Correction: A spectrum of a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.[1]

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(5-Bromopyridin-2-yl)methanamine**.



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References

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